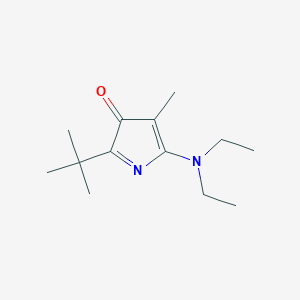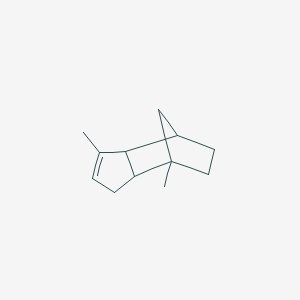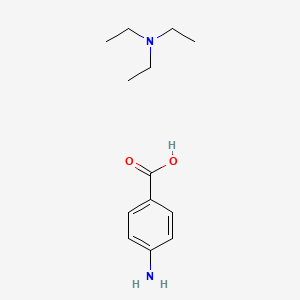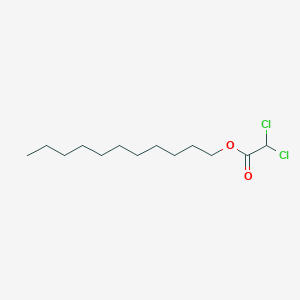
Acetic acid, dichloro-, undecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, dichloro-, undecyl ester: is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is formed from acetic acid, which is a simple carboxylic acid, and an undecyl alcohol, which is a long-chain alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, dichloro-, undecyl ester typically involves the esterification reaction between acetic acid and undecyl alcohol in the presence of a catalyst. The reaction can be represented as follows:
CH3COOH+C11H23OH→CH3COOC11H23+H2O
The catalyst used is usually a strong acid like sulfuric acid or hydrochloric acid, which helps in speeding up the reaction.
Industrial Production Methods: On an industrial scale, the production of esters like this compound involves continuous processes where the reactants are fed into a reactor with the catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions:
- Esters can undergo hydrolysis in the presence of an acid or a base to yield the parent carboxylic acid and alcohol. For acetic acid, dichloro-, undecyl ester, the hydrolysis reaction can be represented as:
Hydrolysis: CH3COOC11H23+H2O→CH3COOH+C11H23OH
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol. It is catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with the desired alcohol.
Major Products:
Hydrolysis: Acetic acid and undecyl alcohol.
Reduction: Undecyl alcohol.
Transesterification: A new ester and the original alcohol.
Scientific Research Applications
Acetic acid, dichloro-, undecyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the manufacture of fragrances, flavorings, and plasticizers.
Mechanism of Action
The mechanism of action of acetic acid, dichloro-, undecyl ester involves its interaction with enzymes like esterases, which catalyze the hydrolysis of the ester bond. The ester bond is cleaved, resulting in the formation of acetic acid and undecyl alcohol. The molecular targets include the ester bond, and the pathways involve hydrolysis reactions catalyzed by enzymes.
Comparison with Similar Compounds
Acetic acid, decyl ester: Similar structure but with a decyl group instead of an undecyl group.
Acetic acid, chloro-, decyl ester: Contains a chloro group and a decyl ester.
Acetic acid, dichloro-, decyl ester: Contains two chloro groups and a decyl ester.
Uniqueness: Acetic acid, dichloro-, undecyl ester is unique due to its specific combination of a dichloro group and an undecyl ester, which imparts distinct chemical and physical properties compared to other esters.
Properties
CAS No. |
90146-85-3 |
|---|---|
Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
undecyl 2,2-dichloroacetate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-17-13(16)12(14)15/h12H,2-11H2,1H3 |
InChI Key |
CLUHASIISUFUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


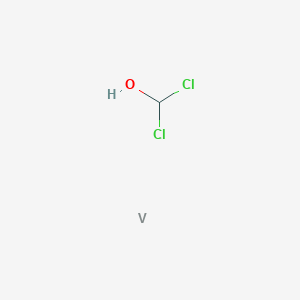

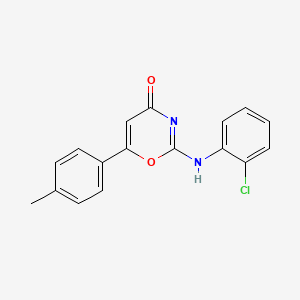
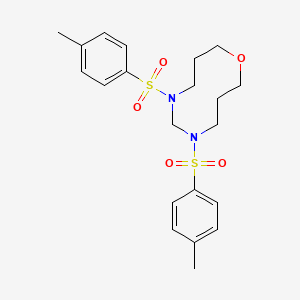

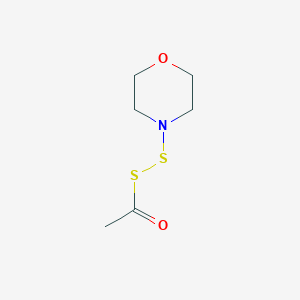
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
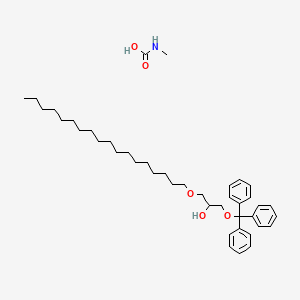
![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)


